molecular formula C16H23NO4 B6147689 3-{[(tert-butoxy)carbonyl]amino}-3-(3,4-dimethylphenyl)propanoic acid CAS No. 683219-44-5

3-{[(tert-butoxy)carbonyl]amino}-3-(3,4-dimethylphenyl)propanoic acid

Cat. No.: B6147689
CAS No.: 683219-44-5
M. Wt: 293.4
InChI Key:
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Description

3-{[(tert-butoxy)carbonyl]amino}-3-(3,4-dimethylphenyl)propanoic acid is a synthetic organic compound with the molecular formula C16H23NO4. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, and a 3,4-dimethylphenyl group attached to a propanoic acid backbone. This compound is often used in organic synthesis and pharmaceutical research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(tert-butoxy)carbonyl]amino}-3-(3,4-dimethylphenyl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.

    Formation of the Propanoic Acid Backbone: The 3,4-dimethylphenyl group is introduced via a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).

    Coupling Reaction: The Boc-protected amino acid is then coupled with the 3,4-dimethylphenyl group under suitable conditions, often using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated synthesis using flow chemistry techniques to ensure high yield and purity. The use of continuous flow reactors allows for precise control over reaction conditions, leading to more efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, forming corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can target the carbonyl group of the Boc protecting group, potentially leading to the formation of amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 3-{[(tert-butoxy)carbonyl]amino}-3-(3,4-dimethylphenyl)propanoic acid is used as an intermediate for the preparation of more complex molecules. Its Boc-protected amino group allows for selective deprotection and subsequent functionalization.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving amino acid derivatives. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

Pharmaceutical research utilizes this compound in the development of new drugs, particularly those targeting specific enzymes or receptors. Its stability and reactivity make it a valuable building block for drug design.

Industry

In the chemical industry, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique structure allows for the creation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 3-{[(tert-butoxy)carbonyl]amino}-3-(3,4-dimethylphenyl)propanoic acid exerts its effects depends on its specific application. In drug design, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc-protecting group can be selectively removed under acidic conditions, revealing the active amino group that can participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

    3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid: Lacks the dimethyl groups on the phenyl ring.

    3-{[(tert-butoxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid: Contains a single methyl group on the phenyl ring.

    3-{[(tert-butoxy)carbonyl]amino}-3-(2,4-dimethylphenyl)propanoic acid: Methyl groups are positioned differently on the phenyl ring.

Uniqueness

The presence of two methyl groups at the 3 and 4 positions on the phenyl ring of 3-{[(tert-butoxy)carbonyl]amino}-3-(3,4-dimethylphenyl)propanoic acid imparts unique steric and electronic properties. These modifications can influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

683219-44-5

Molecular Formula

C16H23NO4

Molecular Weight

293.4

Purity

95

Origin of Product

United States

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